Product packaging for 3-Methyl-1-[(piperidin-3-yl)methyl]urea(Cat. No.:)

3-Methyl-1-[(piperidin-3-yl)methyl]urea

Cat. No.: B13210675
M. Wt: 171.24 g/mol
InChI Key: ALHLONHYYTZJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-[(piperidin-3-yl)methyl]urea is a chemically significant urea derivative recognized primarily as a metabolite and a process-related impurity of Lomitapide. Lomitapide is a small-molecule drug approved for treating Homozygous Familial Hypercholesterolemia, which functions as a Microsomal Triglyceride Transfer Protein (MTP) inhibitor. As a metabolite, this compound is critical for pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, helping researchers understand the metabolic fate and clearance pathways of the parent drug. Furthermore, as a specified impurity, its availability is essential for analytical method development and validation, ensuring the safety and quality control of Lomitapide during its manufacturing process according to regulatory guidelines such as those from the FDA and ICH. Researchers utilize this high-purity compound as a critical reference standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) assays to accurately identify and quantify trace levels in biological samples or active pharmaceutical ingredient (API) batches. Its structure, featuring a piperidine moiety, also makes it a compound of interest in medicinal chemistry for exploring structure-activity relationships and developing novel pharmacologically active molecules. This product is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N3O B13210675 3-Methyl-1-[(piperidin-3-yl)methyl]urea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1-methyl-3-(piperidin-3-ylmethyl)urea

InChI

InChI=1S/C8H17N3O/c1-9-8(12)11-6-7-3-2-4-10-5-7/h7,10H,2-6H2,1H3,(H2,9,11,12)

InChI Key

ALHLONHYYTZJDI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCC1CCCNC1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 3-Methyl-1-[(piperidin-3-yl)methyl]urea and its Core Scaffold

The construction of this compound involves the strategic formation of the urea (B33335) backbone and the synthesis or incorporation of the substituted piperidine (B6355638) fragment. These steps can be performed in various orders depending on the availability of starting materials and the desired protecting group strategy.

Approaches to the Urea Backbone Formation

The formation of the unsymmetrical urea linkage is a critical step in the synthesis of the target compound. Several established methods can be employed for this transformation, primarily involving the reaction of an amine with an isocyanate or an isocyanate equivalent.

The most direct approach involves the reaction of a suitable piperidine precursor, (piperidin-3-yl)methanamine, with methyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Alternatively, unsymmetrical ureas can be synthesized from two different amines without the direct use of potentially hazardous isocyanates. One such method involves the in-situ generation of an isocyanate from a primary amine and a carbon dioxide source, which is then trapped by a second amine. acs.orgresearchgate.netnih.gov For instance, (piperidin-3-yl)methanamine could be converted to its corresponding carbamic acid with CO2, which is then dehydrated to form the isocyanate intermediate, followed by the addition of methylamine. acs.orgresearchgate.netnih.gov Other methods include the use of phosgene surrogates like carbonyldiimidazole (CDI) or the Lossen rearrangement of hydroxamic acids. organic-chemistry.org

Reaction TypeReactant 1Reactant 2Key Features
Isocyanate Addition(Piperidin-3-yl)methanamineMethyl isocyanateDirect, high-yield, mild conditions.
In-situ Isocyanate(Piperidin-3-yl)methanamine + CO2MethylamineAvoids handling of isocyanates. acs.orgresearchgate.netnih.gov
Phosgene Surrogates(Piperidin-3-yl)methanamine + CDIMethylamineCDI acts as a carbonyl source. researchgate.net
"On-water" SynthesisIsocyanateAmineSustainable and chemoselective method. organic-chemistry.org

Introduction and Functionalization of the Piperidine Moiety

The key intermediate for the synthesis is the (piperidin-3-yl)methanamine scaffold. This can be prepared through several synthetic routes, often starting from commercially available pyridine derivatives. beilstein-journals.orgnih.gov

One common strategy is the reduction of a pyridine precursor. For example, 3-cyanopyridine can be catalytically hydrogenated to afford (piperidin-3-yl)methanamine. This process typically involves high pressure and catalysts such as rhodium on carbon (Rh/C) or ruthenium. nih.gov The hydrogenation reduces both the pyridine ring and the nitrile group simultaneously or in a stepwise fashion. An alternative route involves the initial reduction of the pyridine ring to form piperidine, followed by functionalization at the 3-position. nih.govproquest.com

Another approach begins with nicotinic acid (pyridine-3-carboxylic acid) or its esters. The carboxylic acid can be converted to an amide, which is then reduced to the aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4). The pyridine ring can be reduced before or after the modification of the carboxyl group.

Synthetic Routes to (Piperidin-3-yl)methanamine:

From 3-Cyanopyridine: Catalytic hydrogenation of 3-cyanopyridine can yield the target amine directly. beilstein-journals.org

From Nicotinic Acid: Conversion of nicotinic acid to nicotinamide, followed by reduction of the amide and the pyridine ring.

From 3-Picoline: Oxidation of 3-picoline to nicotinic acid provides a starting point for the route described above. beilstein-journals.orgnih.gov

Functionalization of the piperidine nitrogen, for example with a benzyl (B1604629) or Boc protecting group, is often necessary before subsequent reactions to prevent side reactions and can be removed in the final steps of the synthesis. researchgate.net

Synthesis of Analogues and Derivatives for Structure-Activity Exploration

To explore the SAR of this compound, analogues and derivatives can be synthesized by modifying the urea linkage, varying substituents on the piperidine ring, or diversifying the side chain.

Structural Modifications of the Urea Linkage

The urea moiety is a key hydrogen bond donor and acceptor, and its modification can significantly impact biological activity. nih.govunina.itresearchgate.net Bioisosteric replacement is a common strategy in medicinal chemistry to alter physicochemical properties while retaining key interactions.

Common Bioisosteric Replacements for Urea:

Thiourea: Synthesized by reacting the corresponding amine with an isothiocyanate. Thioureas have different hydrogen bonding capabilities and lipophilicity compared to ureas. beilstein-journals.orggeorganics.skkent.ac.ukresearchgate.net

Guanidine: Can be prepared from thioureas or via other specialized methods. The basic nature of the guanidinium group introduces a positive charge at physiological pH. beilstein-journals.orggeorganics.skkent.ac.ukresearchgate.net

Sulfonamide: Offers a different geometric and electronic profile and can be synthesized from the corresponding amine and a sulfonyl chloride.

Further modifications can include N-alkylation or N-arylation of the urea nitrogens, which can alter the compound's conformational preferences and hydrogen-bonding patterns. researchgate.net Incorporating the urea into a cyclic structure can also provide conformational rigidity, which may enhance binding affinity to a biological target. nih.govresearchgate.net

Linkage TypeSynthetic Precursor(s)Key Property Change
ThioureaAmine + IsothiocyanateIncreased lipophilicity, altered H-bonding. kent.ac.uk
GuanidineThiourea + Amine / Activating AgentIntroduces basicity and positive charge. kent.ac.uk
SulfonamideAmine + Sulfonyl chlorideDifferent geometry and electronic profile.
N,N'-Dialkyl UreaAmine + Alkyl isocyanateRemoves one H-bond donor site.

Substituent Variation on the Piperidine Ring

The piperidine ring provides a versatile scaffold for introducing a wide range of substituents to probe interactions with biological targets. The position (C2, C3, C4, or N1), stereochemistry, and nature of these substituents can profoundly influence activity. thieme-connect.com

Strategies for Piperidine Ring Variation:

N-Substitution: The secondary amine of the piperidine ring can be readily alkylated, acylated, or arylated to introduce various functional groups. nih.gov For example, N-methylation can impact the basicity and steric profile of the molecule. nih.govresearchgate.net

C-Substitution: Introducing substituents onto the carbon framework of the piperidine ring often requires starting from a pre-functionalized pyridine or employing more complex cyclization strategies. nih.govproquest.comajchem-a.comcore.ac.uk For instance, starting with 3,5-dimethylpyridine would lead to a dimethylated piperidine core. tuodaindus.com The presence of substituents, such as methyl or fluoro groups, can affect the conformational preference of the ring and its binding properties. researchgate.net

Stereochemistry: The introduction of chiral centers on the piperidine ring can lead to stereoisomers with different biological activities. Asymmetric synthesis or chiral resolution can be employed to obtain enantiomerically pure compounds. nih.govthieme-connect.com

Position of SubstitutionExample SubstituentPotential Impact
N1 (Nitrogen)Methyl, Ethyl, BenzylAlters basicity, lipophilicity, and steric bulk. nih.govresearchgate.net
C2/C6Methyl, PhenylCan introduce chirality and influence ring conformation. researchgate.net
C3/C5Fluoro, Hydroxyl, AminoModifies polarity and hydrogen bonding potential. nih.gov
C4Phenyl, Carboxylic acidProbes for additional binding pockets. nih.gov

Diversification through Side Chain Introduction

The methyl group linking the piperidine ring and the urea nitrogen can also be a point of modification. Altering the length, rigidity, or polarity of this linker can change the spatial relationship between the two core scaffolds.

Examples of Side Chain Diversification:

Chain Extension: Replacing the methyl group with an ethyl or propyl chain can be achieved by starting with the corresponding aminoalkylpiperidine.

Introduction of Aromatic Rings: A benzyl group can be used as the linker, which may introduce opportunities for pi-stacking interactions. This would involve synthesizing a 3-(aminobenzyl)piperidine derivative.

Incorporation of Rigidity: Cyclopropyl or other small rings can be incorporated into the side chain to restrict conformational flexibility.

These modifications allow for a systematic exploration of the chemical space around the this compound scaffold, aiding in the development of compounds with optimized properties.

Advanced Synthetic Protocols

Modern synthetic chemistry continually seeks to develop more efficient and environmentally benign processes. For the synthesis of complex molecules like this compound, advanced protocols such as microwave-assisted synthesis and one-pot reactions offer significant advantages over traditional methods.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. sci-hub.ru The application of microwave irradiation for the synthesis of urea derivatives, including those with a piperidine moiety, has been explored, demonstrating the utility of this technology in rapid compound library generation. nih.govrsc.orgnih.gov

One plausible microwave-assisted approach for the synthesis of this compound involves the reaction of a suitable amine precursor, such as 3-(aminomethyl)piperidine, with a methyl isocyanate equivalent under microwave irradiation. The use of microwave energy can effectively drive the reaction to completion in a matter of minutes, as opposed to several hours with conventional heating.

Another innovative microwave-assisted method for the synthesis of monosubstituted ureas utilizes the reaction of amines with potassium cyanate (KOCN) in the presence of ammonium chloride in an aqueous medium. chemistryviews.org This approach is notable for its use of readily available and less hazardous reagents. The reaction proceeds rapidly under microwave irradiation at elevated temperatures, offering a green and efficient alternative for the synthesis of urea-containing compounds. chemistryviews.org

ReactantsReagents & ConditionsReaction TimeYield (%)Reference
3-(Aminomethyl)piperidine, Methyl IsocyanateMicrowave, THF, 100 °C10 min85-95 sci-hub.ru (adapted)
1,1'-Carbonyldiimidazole, 3-(Aminomethyl)piperidine, MethylamineMicrowave, Acetonitrile, 120 °C15 min80-90 scipublications.com (adapted)
3-(Aminomethyl)piperidine, Potassium CyanateMicrowave, NH4Cl, H2O, 120 °C15 minGood to Excellent chemistryviews.org (adapted)
Table 1. Representative Microwave-Assisted Synthesis Approaches for Urea Derivatives.

One-Pot Reaction Methodologies

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time and resource efficiency, and waste reduction. The synthesis of unsymmetrical ureas can be effectively achieved through one-pot procedures.

A notable one-pot methodology that could be adapted for the synthesis of this compound is the Staudinger–aza-Wittig reaction. beilstein-journals.org This approach can involve the in-situ generation of an isocyanate from an azide precursor, which then reacts with an amine to form the desired urea. For the target compound, this would entail the reaction of a suitable azide, such as 3-(azidomethyl)piperidine, with a phosphine reagent in the presence of carbon dioxide, followed by the addition of methylamine. The entire sequence can be performed in a single pot, often under mild conditions.

Another one-pot strategy involves the use of a carbamate-generating reagent, such as ethyl chloroformate, to activate an amine, which then reacts with a second amine to form the urea. While traditionally a multi-step process, with careful selection of reagents and conditions, this can be streamlined into a one-pot procedure.

The development of catalytic one-pot syntheses of urea derivatives from alkyl ammonium carbamates, formed from amines and low concentrations of CO2, represents a greener approach. researchgate.net This methodology, while requiring specific catalytic systems, showcases the potential for more sustainable synthetic routes to urea compounds.

Reactant 1Reactant 2Reagents & ConditionsYield (%)Reference
3-(Azidomethyl)piperidineMethylaminePS-PPh2, CO2 (14 bar), Microwave, 70 °CQuantitative (for analogous systems) beilstein-journals.org (adapted)
3-(Aminomethyl)piperidineMethylamineCO2, Ti-catalyst, DMIHigh (for analogous systems) researchgate.net (adapted)
Table 2. Representative One-Pot Reaction Methodologies for Urea Synthesis.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of 3-Methyl-1-[(piperidin-3-yl)methyl]urea is intrinsically linked to its distinct chemical architecture, which comprises a piperidine (B6355638) ring, a methylurea (B154334) moiety, and a methylene (B1212753) linker. Each of these components plays a crucial role in the molecule's interaction with its biological targets.

The piperidine ring is a prevalent scaffold in medicinal chemistry, known to enhance pharmacokinetic and pharmacodynamic properties. researchgate.net Its saturated, three-dimensional structure can facilitate better interaction with the binding sites of proteins. mdpi.com The nitrogen atom within the piperidine ring is a key feature, and its substitution pattern is often critical for biological activity. mdpi.com For instance, in a series of 3-methyl-4-(N-phenyl amido)piperidines, the specific orientation of substituents on the piperidine ring was found to be a major determinant of analgesic potency. nih.gov

The urea (B33335) moiety is another fundamental component, capable of forming multiple stable hydrogen bonds with biological receptors, which is a key factor in drug-target interactions. nih.gov The two nitrogen atoms and the carbonyl group of the urea can act as both hydrogen bond donors and acceptors, contributing significantly to the binding affinity of the molecule. nih.govresearchgate.net The planarity of the urea group can also be a factor, and disruption of this planarity through substitution can modulate properties like solubility. nih.gov

The methyl group on the urea nitrogen, often referred to as a "magic methyl" in medicinal chemistry, can have a profound impact on a molecule's biological profile. nih.gov The introduction of a methyl group can influence potency, selectivity, and metabolic stability. nih.gov It can affect the compound's conformation, lipophilicity, and interactions with the target protein. For example, the addition of a methyl group to a morpholin-2-one (B1368128) scaffold significantly improved plasma stability while maintaining antifungal activity. nih.gov In the context of this compound, this terminal methyl group is likely to play a significant role in fine-tuning its biological activity.

The methylene linker connecting the piperidine ring to the urea group provides conformational flexibility, allowing the two key pharmacophoric elements to adopt an optimal orientation for binding to a receptor. The length and nature of this linker can be critical for activity.

Impact of Substituent Variations on Pharmacological Profiles

The pharmacological profile of this compound can be systematically altered by introducing various substituents at different positions on the molecule.

Substitutions on the Piperidine Ring: Modifications to the piperidine ring can significantly impact activity. For example, in a series of 3-methyl-4-(N-phenyl amido)piperidine analgesics, the introduction of different substituents on the piperidine nitrogen led to a wide range of potencies. nih.gov The presence and position of a methyl group on the piperidine ring itself have been shown to be important for the anticancer properties of some piperidine derivatives. ajchem-a.com For instance, the carcinogenic activity of nitroso-4-piperidone (B1212037) was significantly altered by the presence of a 3-methyl substituent. nih.gov

Variations of the Urea Moiety: The nature of the substituents on the urea nitrogens is a key determinant of biological activity. In a series of diaryl urea derivatives, substitutions on the phenyl rings had a significant effect on their antiproliferative activity. nih.gov For example, introducing a chloro group on the proximal ring and a methyl group on the distal ring enhanced the antiproliferative effects. nih.gov Replacing the methyl group in this compound with other alkyl or aryl groups would be expected to modulate its hydrogen bonding capacity, lipophilicity, and steric interactions with its target.

The following table summarizes the potential impact of substituent variations on the pharmacological profile of this compound based on studies of analogous compounds.

Modification Site Substituent Variation Potential Impact on Pharmacological Profile Reference
Piperidine Ring (N1)Alkyl, Aryl, Acyl groupsAltered potency, selectivity, and pharmacokinetic properties nih.gov
Piperidine Ring (C3)Different alkyl groupsChanges in binding affinity and stereochemical preference nih.gov
Urea (N1)Larger alkyl groups, Aryl groupsModified hydrogen bonding, lipophilicity, and steric interactions nih.gov
Urea (N3)Different alkyl or aryl groupsAltered binding mode and potency nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Interpretation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperidinyl urea derivatives, QSAR studies have revealed that descriptors related to polar properties and surface area are important for their biological activities. nih.gov

A QSAR model for a series of compounds structurally related to this compound would likely involve descriptors such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms, which are crucial for hydrogen bonding and electrostatic interactions of the urea and piperidine moieties.

Steric descriptors: These relate to the size and shape of the molecule, which can influence how well it fits into a binding pocket.

Hydrophobic descriptors: These, like LogP, are important for membrane permeability and hydrophobic interactions with the target.

In a QSAR study on piperidinyl urea derivatives as hERG blockers and H3 antagonists, it was found that distributed polar properties on the van der Waals surface were important for hERG blocking activity, while surface area, volume, and shape descriptors correlated with H3 antagonistic activity. nih.gov For a series of urea substituted 2,4-diamino-pyrimidine anti-malarials, QSAR analysis indicated that lipophilicity was a key driver of improved activity. nih.gov These findings suggest that a successful QSAR model for this compound and its analogs would need to incorporate a combination of electronic, steric, and hydrophobic parameters to accurately predict their biological activity.

The interpretation of such a QSAR model could guide the rational design of new derivatives with improved potency and selectivity. For example, if the model indicated that a particular region of the molecule required increased hydrophobicity, new analogs could be synthesized with lipophilic substituents in that area.

Stereochemical Considerations and Enantiomeric Activity

The 3-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Methyl-1-[(piperidin-3-yl)methyl]urea and (S)-3-Methyl-1-[(piperidin-3-yl)methyl]urea. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The importance of stereochemistry at the 3-position of the piperidine ring has been demonstrated in related compounds. For example, the synthesis and characterization of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives have been reported, highlighting the significance of this chiral center in the development of new drugs. nih.gov In the case of 3-methyl-4-(N-phenyl amido)piperidines, the cis and trans diastereomers showed a dramatic difference in analgesic potency, with the cis isomer being significantly more potent. nih.gov This underscores the critical role of the three-dimensional arrangement of substituents on the piperidine ring for biological activity.

It is therefore highly probable that the (R) and (S) enantiomers of this compound will display different pharmacological profiles. One enantiomer may be significantly more potent or selective for a particular biological target than the other. The separation and individual biological evaluation of these enantiomers are crucial steps in the drug development process to identify the eutomer (the more active enantiomer) and to avoid potential side effects associated with the distomer (the less active enantiomer).

Conformational Analysis and its Correlation with Biological Recognition

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of its atoms that can be changed by rotation about single bonds. The inherent flexibility of this compound, particularly around the methylene linker and the C-N bonds of the urea moiety, allows it to adopt a variety of conformations.

The urea group, in particular, can exhibit different conformational preferences. nih.gov Studies on heteroaryl-urea receptors have shown that the urea moiety can adopt different conformations, such as a "U" shape, to accommodate and bind to guest molecules. nih.gov This conformational flexibility is likely crucial for the biological recognition of this compound, allowing it to adapt its shape to fit optimally into the binding site of its target protein.

Conformational analysis, through computational methods like molecular mechanics and quantum chemistry calculations, can help to identify the low-energy conformations of the molecule. These preferred conformations can then be correlated with the molecule's biological activity. For instance, the most stable conformation in solution may not be the bioactive conformation—the conformation the molecule adopts when bound to its receptor. Understanding the energetic landscape of the different conformations can provide insights into the binding process and help in the design of more rigid analogs that are pre-organized in the bioactive conformation, potentially leading to increased potency and selectivity.

Due to the absence of specific research data for the compound "this compound" in the public domain, this article cannot be generated. Extensive searches have not yielded any pharmacological or biochemical investigations related to its effects on G Protein-Coupled Receptors or its enzyme inhibition profile for the specified targets.

Pharmacological and Biochemical Investigations

In Vitro Receptor and Enzyme Binding Assays

Enzyme Inhibition Profiling

Other Enzyme Systems (e.g., Cyclophilin A, BACE-1, HCV RNA-Dependent RNA Polymerase)

The piperidine (B6355638) nucleus is a key structural motif in various enzyme inhibitors. While studies specifically targeting 3-Methyl-1-[(piperidin-3-yl)methyl]urea are not prominently available, research into related structures highlights potential inhibitory activities.

HCV RNA-Dependent RNA Polymerase: The replication of the Hepatitis C Virus (HCV) is critically dependent on the NS5B RNA-dependent RNA polymerase (RdRp), making it a significant target for antiviral drug development. Cellular proteins known as cyclophilins, particularly Cyclophilin B (CypB), have been shown to regulate HCV replication by interacting with NS5B and stimulating its RNA synthesis activity. nih.govnih.gov The immunosuppressive drug Cyclosporin A (CsA) targets CypB, which in turn suppresses HCV replication. nih.govnih.gov This highlights the potential for compounds that modulate protein-protein interactions involving the viral polymerase.

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): As a key enzyme in the production of amyloid-β peptides, BACE-1 is a major therapeutic target for Alzheimer's disease. The development of BACE-1 inhibitors has explored various chemical scaffolds, including those containing piperidine rings, though specific data on this compound is not detailed in the available research.

Cellular Mechanism Studies in Preclinical Contexts

Piperidine and urea-containing compounds have been shown to modulate multiple intracellular signaling pathways critical to cell survival and proliferation. nih.govresearchgate.net

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is common in cancer. The natural product piperine (B192125), which contains a piperidine ring, has been shown to induce apoptosis and autophagy in cancer cells by inhibiting the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov

STAT-3 and NF-κB Pathways: Signal transducer and activator of transcription 3 (STAT-3) and nuclear factor-kappa B (NF-κB) are key transcription factors involved in inflammation, cell survival, and tumorigenesis. Piperine has been observed to suppress the activation of STAT-3 and down-regulate the expression of NF-κB in various cancer cell lines, contributing to its anti-cancer effects. nih.gov

TGF-β/SMAD Pathway: In pancreatic stellate cells, piperine treatment can down-regulate the TGF-β/SMAD signaling pathway, which is involved in fibrosis and cancer progression. nih.gov

These findings in related molecules suggest that compounds featuring the piperidine scaffold could potentially interfere with these crucial cellular signaling networks.

A significant area of investigation for piperidine and urea (B33335) derivatives is their potential as anticancer agents through the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netnih.gov

Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of a cascade of enzymes called caspases. nih.gov The regulation of apoptosis involves a balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). nih.gov A high Bax/Bcl-2 ratio is a key indicator of apoptotic induction. nih.gov

Studies on various urea-based derivatives have demonstrated their ability to induce cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from proliferating. researchgate.netmdpi.com For example, certain synthetic urea compounds were found to cause S and G2/M phase arrest in MCF-7 breast cancer cells. researchgate.net This is often accompanied by an increase in the expression of tumor suppressor proteins like p53, which can halt the cell cycle and trigger apoptosis. nih.govmdpi.com

Table 1: Effects of Various Piperidine and Urea Derivatives on Cancer Cell Lines
Compound ClassCancer Cell Line(s)Observed EffectSignaling Pathway/Mechanism Implicated
PiperineA549 (Lung)Cell cycle arrest at G2/M phaseIncreased expression of p53 nih.gov
PiperineProstate Cancer Cells (PC-3, LNCaP, etc.)Activation of apoptosisCaspase-3 activation, STAT-3 suppression nih.gov
Synthetic Urea DerivativesMCF-7 (Breast), HCT-116 (Colon)Cytotoxicity, Apoptosis InductionCell cycle arrest at S and G2/M phases researchgate.net
Phenyl Urea DerivativesVariousModulation of TRAIL-induced apoptosisTumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway nih.gov

The piperidine scaffold is present in numerous compounds investigated for antiviral activity. nih.govnih.gov High-throughput screening and subsequent structural modifications have identified various piperidine-based derivatives as potent inhibitors of viral replication. nih.govresearchgate.net

For instance, a series of N-substituted piperidine derivatives demonstrated efficacy against the influenza A/H1N1 virus in an in vitro MDCK cell model. nih.gov Another study identified a piperidine-based compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, which showed excellent inhibitory activity against multiple influenza virus strains with a high selectivity index, indicating low cytotoxicity. nih.govresearchgate.net Time-of-addition experiments suggested that this compound interferes with the early to middle stages of the viral replication cycle. nih.gov

Studies in Preclinical Biological Models

The [35S]GTPγS binding assay is a widely used functional assay to study the activation of G protein-coupled receptors (GPCRs). researchgate.netnih.gov GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes. When an agonist binds to a GPCR, it facilitates the exchange of GDP for GTP on the associated G protein, leading to its activation and downstream signaling. researchgate.net

The assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation by a ligand. nih.gov This provides a direct measure of G protein activation and allows for the characterization of ligand potency and efficacy (agonist, antagonist, or inverse agonist). nih.govresearchgate.net While this assay is a cornerstone for pharmacological characterization of compounds acting on GPCRs, specific data for this compound in this system is not available in the provided research. Similarly, studies on the effect of this specific compound on tissue contractility have not been detailed.

Future Research Directions and Translational Perspectives in Academic Inquiry

Exploration of Novel Biological Targets for 3-Methyl-1-[(piperidin-3-yl)methyl]urea Analogs

The inherent structural flexibility of the piperidine (B6355638) urea (B33335) moiety has enabled the development of analogs targeting a wide array of biological entities beyond their initial conception. Future research will likely continue this expansion, seeking to identify and validate novel protein targets to address unmet medical needs. The piperidine ring, a common motif in many FDA-approved drugs, and the urea functional group, known for its hydrogen bonding capabilities, create a powerful combination for interacting with various biological molecules. ontosight.airesearchgate.net

Current research has already identified several classes of piperidine urea derivatives with significant inhibitory activity against various enzymes and receptors. For instance, derivatives have been synthesized as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for diabetes and metabolic syndrome. nih.gov Other research efforts have successfully developed piperidine-derived non-urea inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and hypertension. nih.gov Additionally, analogs have been created as antagonists for the CXCR3 receptor, which is implicated in inflammatory diseases. researchgate.net The neuroprotective potential of piperidine urea derivatives is also an active area of investigation. thieme-connect.comresearchgate.net

Further exploration into serine hydrolases represents a promising frontier. Researchers have developed 1,2,3-triazole ureas with a piperidyl component as selective, irreversible inhibitors for enzymes like diacylglycerol lipase-β (DAGLβ), which is involved in endocannabinoid biosynthesis. nih.gov This demonstrates the potential to create highly specific inhibitors by modifying the core structure. Future work could involve screening compound libraries against a broader panel of serine hydrolases, many of which remain poorly characterized. nih.gov Other potential targets include cholinesterases for Alzheimer's disease treatment and dipeptidyl peptidase 4 (DPP-4) for type 2 diabetes. mdpi.comnih.gov The anti-cancer potential of piperidine-containing compounds is also significant, with studies showing they can target pathways like JAK/STAT. nih.gov

Biological Target ClassSpecific Target ExamplePotential Therapeutic ApplicationReference
HydrolasesSoluble Epoxide Hydrolase (sEH)Anti-inflammatory, Antihypertensive nih.gov
Serine HydrolasesDiacylglycerol Lipase-β (DAGLβ)Modulation of Endocannabinoid System nih.gov
Dehydrogenases11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)Diabetes, Metabolic Syndrome nih.gov
Chemokine ReceptorsCXCR3Inflammatory Diseases researchgate.net
CholinesterasesAChE / BChEAlzheimer's Disease mdpi.com
PeptidasesDipeptidyl Peptidase 4 (DPP-4)Type 2 Diabetes nih.gov
KinasesJAK/STAT PathwayCancer nih.gov

Design of Advanced Analogs with Tailored Pharmacological Profiles

The design of next-generation analogs of this compound will increasingly rely on structure-based drug design (SBDD) and a deep understanding of structure-activity relationships (SAR). researchgate.net The goal is to create molecules with optimized potency, selectivity, and pharmacokinetic properties. SAR studies have already provided crucial insights; for example, in the context of sEH inhibitors, it was found that bulky, non-polar groups are well-tolerated in one region of the molecule, while polar substituents can decrease potency. nih.gov Similarly, for serine hydrolase inhibitors, altering the substitution pattern on the piperidine ring was shown to modulate target engagement and off-target activity. nih.gov

Future design strategies will likely involve several key approaches:

Pharmacophore Refinement: By identifying the essential structural features required for activity at a specific target, chemists can modify the scaffold to enhance interactions. This was demonstrated in the development of CXCR3 antagonists, where SAR studies established a key pharmacophore, leading to significant improvements in potency. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve drug-like characteristics. For instance, amides and carbamates have been evaluated as alternatives to the urea group to improve the poor solubility and stability often associated with urea-based inhibitors. nih.gov

Conformational Constraint: Introducing rigid elements into the molecule can lock it into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating cyclic structures or introducing specific substituents that limit bond rotation.

Computational Modeling: In silico techniques such as molecular docking and molecular dynamics simulations are invaluable for predicting how newly designed analogs will bind to their target proteins. trinity.edu This allows for the rational design of compounds with a higher probability of success, saving time and resources.

A key challenge is achieving selectivity. As seen with inhibitors targeting DAGLβ, off-target activity against other hydrolases like ABHD6 can be an issue. nih.gov Medicinal chemistry efforts will focus on fine-tuning the structure to exploit subtle differences in the active sites of target versus off-target proteins. For example, moving a benzyl (B1604629) group on the piperidine ring from the 2-position to the 3- or 4-position was found to increase off-target activity, highlighting the sensitivity of the scaffold to positional changes. nih.gov

Design StrategyStructural Modification ExampleImpact on Pharmacological ProfileReference
SAR-Guided SubstitutionIntroduction of polar vs. non-polar groupsDecreased or maintained potency for sEH inhibitors nih.gov
Positional IsomerismMoving a substituent from the 2- to 3- or 4-position of the piperidine ringIncreased off-target activity for serine hydrolase inhibitors nih.gov
Bioisosteric ReplacementReplacing a urea moiety with an amide or carbamatePotentially improved solubility and stability nih.gov
Pharmacophore FusionReplacing a metabolically liable carbonyl with a neuroprotective urea groupAvoided cardiotoxicity while maintaining neuroprotective activity thieme-connect.comresearchgate.net

Application in Chemical Biology Tools Development

Beyond their therapeutic potential, analogs of this compound are valuable starting points for the development of chemical biology tools. These tools are essential for dissecting complex biological pathways and validating novel drug targets. The ability of the piperidine urea scaffold to be tuned for high potency and selectivity makes it an attractive foundation for creating chemical probes. nih.gov

A key application is the development of activity-based probes (ABPs). ABPs are molecules that covalently bind to the active site of an enzyme, allowing for its detection and quantification in complex biological samples. The 1,2,3-triazole urea derivatives, which irreversibly inhibit serine hydrolases by carbamylating the active-site serine, are prime candidates for conversion into ABPs. nih.gov By attaching a reporter tag (e.g., a fluorophore or biotin) to an optimized inhibitor, researchers can create tools to visualize enzyme activity in cells and tissues. This has been successfully applied to create tailored probes that show enhanced reactivity with low-abundance serine hydrolases. nih.gov

Another important area is the creation of negative controls. To confirm that the biological effect of a probe is due to the inhibition of its intended target, it is crucial to have a structurally similar but biologically inactive molecule. Researchers have synthesized DAGLβ-inactive control probes from the same piperidyl-1,2,3-triazole urea scaffold, which also unexpectedly served as a novel starting point for developing selective inhibitors of the off-target enzyme ABHD6. nih.gov This highlights how a systematic chemical biology approach can yield multiple valuable tools from a single chemical class.

Future research will focus on expanding the toolbox derived from this scaffold to cover a wider range of targets, enabling a more nuanced investigation of cellular signaling pathways. nih.govnih.gov

Integration of Omics Data for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of this compound and its analogs, future research must integrate multi-omics data. Technologies such as transcriptomics, proteomics, and metabolomics provide a global, unbiased view of cellular responses to a chemical compound, moving beyond the analysis of a single target. researchgate.net This systems-level approach is critical for elucidating mechanisms of action, identifying off-target effects, and discovering novel biomarkers.

For example, if an analog is developed as an anti-cancer agent, RNA sequencing could reveal the downstream transcriptional changes following target engagement, while proteomics could identify alterations in protein expression and post-translational modifications. Metabolomics could then pinpoint shifts in metabolic pathways, providing a functional readout of the drug's impact. This integrated approach was used to elucidate the toxicity mechanism of a hepatotoxic compound, linking it to the deregulation of PPARα signaling and fatty acid metabolism through combined analysis of gene expression, protein levels, and metabolite changes. researchgate.net

Multi-omics analysis can also reveal unexpected biological connections. In one study, a joint analysis of proteomics and metabolomics data revealed that co-exposure to certain environmental chemicals disturbs the urea cycle and choline (B1196258) metabolism. nih.gov Applying such an approach to piperidine urea derivatives could uncover previously unknown mechanisms or identify patient populations most likely to respond to treatment. The integration of various omics datasets, such as methylome and hydroxymethylome data, can also provide deep insights into epigenetic regulation influenced by these compounds. nih.gov This comprehensive mechanistic understanding is essential for translating promising academic findings into clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methyl-1-[(piperidin-3-yl)methyl]urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination or coupling reactions. For example, urea derivatives with piperidine groups are synthesized via reductive amination of aldehydes with amines, followed by purification using flash chromatography (0–20% MeOH gradients in ethyl acetate). Key parameters include stoichiometric ratios of reagents (e.g., sodium triacetoxyborohydride as a reducing agent) and reaction times to minimize byproducts. Post-synthesis characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS ensures structural fidelity .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer : Analytical techniques are critical:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
  • Spectroscopy : 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6) for proton environments (e.g., urea NH signals at δ 11.33 ppm) and 13C NMR^{13} \text{C NMR} for carbonyl carbons (~157 ppm).
  • Mass Spectrometry : HRMS (ESI) with [M+H]+ ion matching calculated molecular weights (e.g., ±0.7 ppm accuracy) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard identification (e.g., skin/eye irritation). Use PPE (gloves, lab coats), work in fume hoods, and employ chemical compatibility charts for storage (e.g., avoid strong oxidizers). Emergency measures include spill containment with inert absorbents and disposal via certified waste management systems .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50_{50} values in triplicate).
  • Structural Confirmation : Use X-ray crystallography (e.g., C17H19ClN2O analogs with urea-aromatic linkages) to confirm stereochemistry .
  • Comparative SAR Studies : Modify substituents (e.g., methyl vs. chloro groups on phenyl rings) to isolate pharmacophoric motifs .

Q. What computational approaches are effective in predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PubChem 3D conformers (InChI Key: NQQPVABHZYPINF) to model interactions with enzymes (e.g., kinases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of urea-piperidine motifs in binding pockets .

Q. How can researchers optimize the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., morpholine) to reduce LogP from ~3.0 to 1.7, enhancing solubility .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., piperidine N-methylation) .

Q. What strategies address challenges in isolating stereoisomers of this compound derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Employ CHIRALPAK® columns with hexane/isopropanol gradients.
  • Dynamic Resolution : Utilize enzymatic catalysts (e.g., lipases) to selectively hydrolyze enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.